N-{[4-(aminomethyl)phenyl]methyl}acetamide hydrochloride
Description
N-{[4-(Aminomethyl)phenyl]methyl}acetamide hydrochloride (CAS 25027-73-0) is an acetamide derivative characterized by a benzyl scaffold substituted with an aminomethyl group and an acetamide moiety, forming a hydrochloride salt. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical and biochemical applications . Structurally, the compound combines a polar acetamide group with a hydrophobic aromatic core, enabling interactions with biological targets such as enzymes or receptors.
Notably, this compound has been studied in crystallographic contexts, such as its complex with Factor VIIa, a serine protease involved in blood coagulation. Its molecular formula is C10H15ClN2O, with a molecular weight of 214.69 g/mol .
Properties
Molecular Formula |
C10H15ClN2O |
|---|---|
Molecular Weight |
214.69 g/mol |
IUPAC Name |
N-[[4-(aminomethyl)phenyl]methyl]acetamide;hydrochloride |
InChI |
InChI=1S/C10H14N2O.ClH/c1-8(13)12-7-10-4-2-9(6-11)3-5-10;/h2-5H,6-7,11H2,1H3,(H,12,13);1H |
InChI Key |
OGSWVKLPULNHGE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCC1=CC=C(C=C1)CN.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(aminomethyl)phenyl]methyl}acetamide hydrochloride typically involves the reaction of 4-(aminomethyl)benzylamine with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{4-(aminomethyl)benzylamine} + \text{acetic anhydride} \rightarrow \text{N-{[4-(aminomethyl)phenyl]methyl}acetamide} ]
The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form:
[ \text{N-{[4-(aminomethyl)phenyl]methyl}acetamide} + \text{HCl} \rightarrow \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of automated reactors and purification systems ensures consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(aminomethyl)phenyl]methyl}acetamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aminomethyl group can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Formation of N-{[4-(aminomethyl)phenyl]methyl}acetamide oxides.
Reduction: Formation of reduced derivatives of the compound.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-{[4-(aminomethyl)phenyl]methyl}acetamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of biochemical pathways and as a probe for investigating cellular processes.
Medicine: Investigated for its potential therapeutic effects and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of various products.
Mechanism of Action
The mechanism of action of N-{[4-(aminomethyl)phenyl]methyl}acetamide hydrochloride involves its interaction with specific molecular targets and pathways. The aminomethyl group allows the compound to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved. The compound’s ability to form hydrogen bonds and electrostatic interactions plays a crucial role in its mechanism of action.
Comparison with Similar Compounds
Table 1: Structural and Pharmacological Comparison of Selected Acetamide Derivatives
Key Findings:
Pharmacological Diversity: Analgesic Activity: Compounds like N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide (compound 35 in ) exhibit analgesic activity comparable to paracetamol due to sulfonamide and piperazine groups enhancing receptor interactions . Anticoagulant Potential: The target compound’s interaction with Factor VIIa highlights its role in modulating coagulation pathways, unlike acetyl fentanyl (an opioid) or benzoxazole derivatives .
Heterocyclic Substituents: Benzoxazole () and sulfamoyl () groups introduce hydrogen-bonding or π-π stacking capabilities, influencing target selectivity .
Biological Activity
N-{[4-(aminomethyl)phenyl]methyl}acetamide hydrochloride, also known as a derivative of acetamide, has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This compound is particularly noted for its role as an inhibitor of nitric oxide synthase (NOS), which is crucial for the production of nitric oxide (NO) in various physiological processes.
- Molecular Formula : C10H14ClN2O
- Molecular Weight : 214.69 g/mol
- Structure : The compound features a phenyl ring substituted with an aminomethyl group and an acetamide functional group.
This compound primarily acts by inhibiting nitric oxide synthase, which is responsible for the conversion of L-arginine to nitric oxide. This inhibition can lead to significant effects on various biological pathways, including:
- Vascular Function : By modulating NO levels, the compound can influence vascular smooth muscle relaxation and endothelial function.
- Inflammatory Response : It has been shown to affect the synthesis of pro-inflammatory mediators such as IL-6 and IL-8, indicating a role in inflammatory pathways.
Biological Activities
-
Inhibition of Nitric Oxide Synthase
- The compound has been identified as a potent inhibitor of NOS, which plays a critical role in various physiological and pathological processes.
-
Impact on Inflammation
- Studies indicate that this compound enhances the synthesis of pro-inflammatory cytokines, suggesting its potential use in inflammatory conditions.
-
Pharmacological Applications
- Due to its biological activities, this compound is being explored for applications in treating conditions related to inflammation and vascular dysfunction.
Table 1: Summary of Biological Activities
| Activity | Effect | Reference |
|---|---|---|
| Nitric Oxide Synthase Inhibition | Reduces NO production | |
| Pro-inflammatory Mediator Synthesis | Increases IL-6 and IL-8 levels | |
| Vascular Relaxation | Modulates smooth muscle relaxation |
Case Studies
- Study on Inflammatory Response
- Vascular Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
